molecular formula C17H22N4O4S B5907019 1-METHANESULFONYL-N-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE

1-METHANESULFONYL-N-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B5907019
M. Wt: 378.4 g/mol
InChI Key: AZTQYADYNJTOFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-METHANESULFONYL-N-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a piperidine ring, an oxadiazole moiety, and a methanesulfonyl group

Preparation Methods

The synthesis of 1-METHANESULFONYL-N-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and the oxadiazole moiety. The methanesulfonyl group is then introduced through sulfonation reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-METHANESULFONYL-N-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. The oxadiazole moiety may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar compounds include other piperidine derivatives and oxadiazole-containing molecules. Compared to these compounds, 1-METHANESULFONYL-N-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE is unique due to the presence of both the methanesulfonyl group and the oxadiazole ring, which confer distinct chemical and biological properties . Some similar compounds include:

  • 1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE
  • 2-(1,2,4-OXADIAZOL-5-YL)ANILINE

Properties

IUPAC Name

N-methyl-1-methylsulfonyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-20(17(22)14-9-6-10-21(11-14)26(2,23)24)12-15-18-16(19-25-15)13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTQYADYNJTOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3CCCN(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.